molecular formula C15H10O6 B138838 Aureusidin CAS No. 38216-54-5

Aureusidin

Cat. No. B138838
CAS RN: 38216-54-5
M. Wt: 286.24 g/mol
InChI Key: WBEFUVAYFSOUEA-PQMHYQBVSA-N
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Description

Aureusidin Synthase and Flower Coloration

Aureusidin synthase is an enzyme identified as a key factor in the yellow coloration of snapdragon flowers. It is a 39-kilodalton, copper-containing glycoprotein that catalyzes the hydroxylation and/or oxidative cyclization of chalcones, which are precursors to aurones, the flavonoids responsible for the yellow color. The enzyme specifically acts on chalcones with certain hydroxy configurations to produce aurones. DNA sequence analysis has shown that aureusidin synthase is part of the plant polyphenol oxidase family, which is involved in flower coloration .

Synthesis Analysis of Aureusidin

Aureusidin can be synthesized through a one-pot method from substituted acetophenones and benzaldehydes, based on the improved Algar–Flynn–Oyamada reaction. This method has proven to be more effective than a two-step synthesis, yielding higher amounts of aureusidin and requiring fewer operations . Additionally, a crude peroxidase from onion solid waste has been shown to promote the cyclization of pentahydroxy-chalcone into aureusidin, demonstrating the potential of using waste-derived enzymes for organic synthesis .

Molecular Structure Analysis

Homology modeling and molecular dynamics studies have been conducted to understand the structure of aureusidin synthase. These studies have provided insights into the enzyme's active site and the interaction with inhibitors, revealing the importance of certain residues for its activity. The structural basis for substrate specificity remains a key area of research to further understand the function of aureusidin synthase .

Chemical Reactions Analysis

Aureusidin synthase exhibits specificity for chalcone substrates and does not show polyphenol oxidase activity towards non-chalcone phenolics. The enzyme's activity is inhibited by phenylthiourea, a specific polyphenol oxidase inhibitor, suggesting a unique mechanism for aurone synthesis that involves chalcone-specific oxidative cyclization .

Physical and Chemical Properties Analysis

Aureusidin, as a natural flavonoid, has been studied for its pharmacological effects, particularly its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory factors in LPS-stimulated macrophages and to suppress the NF-κB signaling pathway while activating the ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. These findings suggest that aureusidin has potential therapeutic applications for inflammation-related diseases . Additionally, the encapsulation of aureusidin in biodegradable PLA nanoparticles has been investigated, which could enhance its stability and bioavailability .

Scientific Research Applications

Anti-inflammatory Effects

Aureusidin has been found to exhibit significant anti-inflammatory effects. In a study by Ren et al. (2019), it was shown to inhibit inflammatory responses in LPS-induced mouse macrophage RAW264.7 cells. This was achieved by suppressing the nuclear transfer of nuclear factor-κB (NF-κB) and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. The study confirms Aureusidin's potential as a therapeutic candidate for inflammation-related diseases (Ren et al., 2019).

Role in Flower Coloration

Nakayama et al. (2000) identified aureusidin synthase, an enzyme responsible for the synthesis of aurone from chalcones, contributing to the yellow color in snapdragon flowers. This enzyme, a copper-containing glycoprotein, catalyzes the hydroxylation and oxidative cyclization of chalcones, playing a crucial role in plant flower coloration (Nakayama et al., 2000).

Nanoparticle Encapsulation

The potential for nanoencapsulation of Aureusidin has been explored due to its antioxidant properties. Roussaki et al. (2014) investigated encapsulating Aureusidin in biodegradable poly(lactic acid) PLA nanoparticles using the emulsification-solvent evaporation technique, demonstrating its effectiveness for protection and delivery (Roussaki et al., 2014).

Antibacterial Activity

Research by Ren et al. (2022) indicates that Aureusidin has substantial antibacterial activity against Staphylococcus aureus. They explored its mechanism of action and found that it inhibits the growth of S. aureus by affecting cell morphology, membrane permeability, and respiratory rate. This highlights Aureusidin's potential application in food preservation (Ren et al., 2022).

Acute Liver Injury Treatment

A study by Yang et al. (2020) explored Aureusidin's role in treating acute liver injury. They found that Aureusidin significantly inhibited inflammatory responses in Kupffer cells and reduced liver injury in mice, highlighting its therapeutic potential for acute liver injury (Yang et al., 2020).

Xanthine Oxidase Inhibition

In 2023, He et al. investigated Aureusidin's potential as an inhibitor of xanthine oxidase, a key target for gout treatment. They found that Aureusidin acts as a reversible and mixed-type xanthine oxidase inhibitor, suggesting its potential use in gout management (He et al., 2023).

Future Directions

Aureusidin has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . This suggests that it has potential application in the field of food preservatives . Additionally, it has been suggested that Aureusidin could be further developed as a natural potent XO inhibitor with an aurone skeleton .

properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFUVAYFSOUEA-PQMHYQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028835
Record name Aureusidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aureusidin

CAS RN

38216-54-5
Record name Aureusidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38216-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aureusidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aureusidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUREUSIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
T Nakayama, K Yonekura-Sakakibara, T Sato… - Science, 2000 - science.org
Aurones are plant flavonoids that provide yellow color to the flowers of some popular ornamental plants, such as snapdragon and cosmos. In this study, we have identified an enzyme …
Number of citations: 277 www.science.org
J Ren, D Su, L Li, H Cai, M Zhang, J Zhai, M Li… - Toxicology and Applied …, 2020 - Elsevier
… -inflammatory activity of Aureusidin, we examined the effects of Aureusidin on ROS release and MAPK phosphorylation. The results showed that Aureusidin could promote the release …
Number of citations: 119 www.sciencedirect.com
T Nakayama, T Sato, Y Fukui… - FEBS …, 2001 - Wiley Online Library
Aureusidin synthase, which plays a key role in the yellow coloration of snapdragon flowers, is a homolog of plant polyphenol oxidase (PPO). The enzyme specifically acted on …
Number of citations: 144 febs.onlinelibrary.wiley.com
M Roussaki, A Gaitanarou, PC Diamanti… - Polymer Degradation …, 2014 - Elsevier
The purpose of this article was to investigate for the first time the nanoencapsulation of a naturally-occurring flavonoid, ie aureusidin, exhibiting a variety of properties including …
Number of citations: 57 www.sciencedirect.com
J Ren, J Zhou, W Zhang, J Zhou, S Wu - Front Med Sci Res, 2022 - francis-press.com
… In this work, the paper reports that aureusidin has excellent antibacterial effect, and the … activity of aureusidin. The authors proposed the antibacterial mechanism of aureusidin against S. …
Number of citations: 2 francis-press.com
A Rajabi, L Fahmideh, M Keykhasaber… - Biological Procedures …, 2022 - Springer
Background Flower color is one of the main characteristics of ornamental plants. Aurones are light yellow flavonoids produced in the petals of a limited number of plant species …
Number of citations: 5 link.springer.com
Y Yang, Y Sheng, J Wang, X Zhou… - Journal of Cellular …, 2021 - Wiley Online Library
… Additionally, our previous study has also demonstrated that aureusidin is an effective inhibitor of MD2 to suppress inflammation. In this study, we modified the structure of aureusidin and …
Number of citations: 6 onlinelibrary.wiley.com
W Huang, S Lin, M Farag, J Xiao - Food Safety and Health, 2023 - Wiley Online Library
… The biosynthesis of aureusidin relies on a key aureusidin … Moreover, aureusidin exhibits remarkable bioactivities in vitro… advancements pertaining to aureusidin highlighting future …
Number of citations: 2 onlinelibrary.wiley.com
X Zhao, J Liu, Z Xie, Y Li - Synthesis, 2012 - thieme-connect.com
… -pot strategy, we examined the synthesis of aureusidin, the best-known aurone. Reactants … by treatment with 10% hydrochloric acid in methanol to give aureusidin (Scheme [1]). The 1 H …
Number of citations: 18 www.thieme-connect.com
S Moussouni, A Detsi, M Majdalani, DP Makris… - Tetrahedron …, 2010 - Elsevier
… peroxidase extract cyclized PHC to aureusidin (Scheme 2), mimicking Aureusidin synthase, at a … In this case, the oxidative cyclization of PHC to aureusidin proceeded smoothly with a …
Number of citations: 21 www.sciencedirect.com

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